(2-Methyl-2H-tetrazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2H-tetrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2-Methyl-2H-tetrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
(2-Methyl-2H-indazol-5-yl)boronic acid: Similar in structure but with an indazole ring instead of a tetrazole ring.
(2H-Tetrazol-5-yl)phenylboronic acid: Contains a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C2H5BN4O2 |
---|---|
Molekulargewicht |
127.90 g/mol |
IUPAC-Name |
(2-methyltetrazol-5-yl)boronic acid |
InChI |
InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3 |
InChI-Schlüssel |
ZAVUXNTVNZGMFK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(N=N1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.